

chemical properties of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Cat. No.: B1315390

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Technical Guide: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and safety information for **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** (CAS No: 28179-34-2). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity remains largely unavailable in the public domain. Commercial suppliers of this compound indicate that analytical data is not routinely collected. This document compiles the limited information that has been found to assist researchers and professionals in preliminary assessments of this compound.

Chemical Identity and Properties

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a halogenated aromatic ketone. Its chemical structure consists of a phenylthio group at the para-position of an acetophenone core, with a bromine atom substituted at the alpha-carbon of the ethanone moiety.

Table 1: Chemical and Physical Properties of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone**

Property	Value	Source
CAS Number	28179-34-2	
Molecular Formula	C ₁₄ H ₁₁ BrOS	
Molecular Weight	307.211 g/mol	
Physical State	Solid (presumed)	General knowledge of similar compounds
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Note: The lack of available data for melting point, boiling point, and solubility is a significant gap in the publicly accessible information for this compound.

Spectroscopic Data

A thorough search for experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** did not yield any specific results. Commercial suppliers explicitly state that they do not provide analytical data for this product.

For researchers interested in the potential spectroscopic characteristics of this molecule, analysis of structurally similar compounds may provide some insight. For instance, the related compound 2-Bromo-1-phenylethanone shows characteristic signals that could be extrapolated.

Hypothetical Spectroscopic Features (Based on Analogs):

- ¹H-NMR: A singlet for the -CH₂Br protons would be expected, along with aromatic protons in the regions characteristic of substituted benzene rings.
- ¹³C-NMR: Signals for the carbonyl carbon, the carbon bearing the bromine, and aromatic carbons would be present.

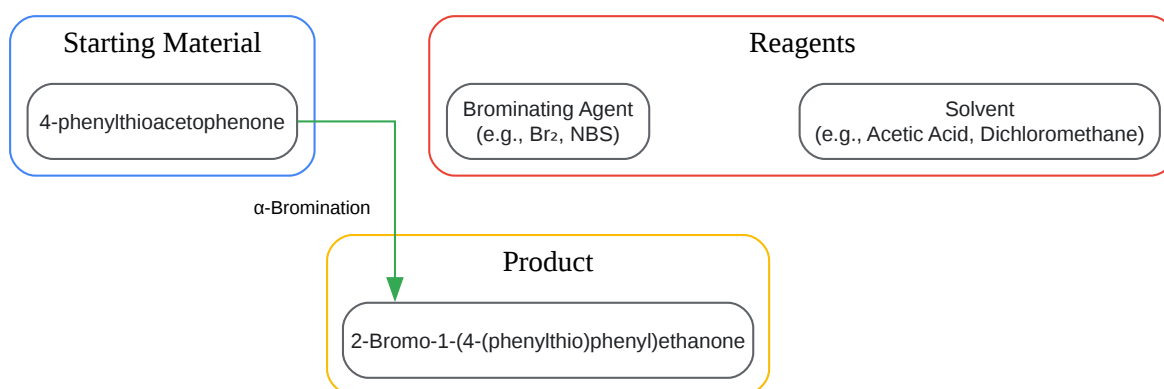
- IR: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a key feature.
- Mass Spec: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** are not readily available in published literature. However, the synthesis would likely involve the alpha-bromination of the precursor, 1-(4-(phenylthio)phenyl)ethanone (4-phenylthioacetophenone).

Logical Synthesis Workflow:

The general synthesis would likely proceed via the electrophilic substitution of bromine on the α -carbon of the ketone.



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Figure 1. A logical workflow for the synthesis of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone**.

Biological Activity and Signaling Pathways

There is no available information in scientific literature or databases regarding the biological activity of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone**. Consequently, no signaling pathways involving this specific compound can be described or visualized. Research on similar α -bromoacetophenone derivatives suggests potential applications as intermediates in the synthesis of biologically active molecules, but this is speculative for the title compound.

Safety and Handling

Based on available safety data, **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** is classified with the following hazards:

Table 2: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H319	Causes serious eye irritation
H400	Very toxic to aquatic life
H410	Very toxic to aquatic life with long lasting effects

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a commercially available chemical for which there is a significant lack of published scientific data. Researchers and drug development professionals should exercise caution and are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use. The information provided in this guide represents the extent of data available in the public domain as of the date of this document and should be used for preliminary informational purposes only.

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